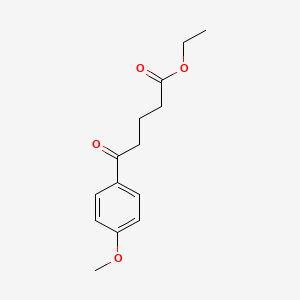

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate

Description

Significance of the Oxovalerate Structural Motif in Synthetic Chemistry

The oxovalerate, or oxopentanoate, structure is a type of keto-ester, a class of organic compounds that are highly valuable in synthetic chemistry. fiveable.meontosight.ai Keto-esters contain both a ketone and an ester functional group, which allows them to serve as versatile intermediates in the synthesis of a wide array of more complex molecules. mdpi.comchemimpex.com

The significance of this structural motif lies in its reactivity:

Enolate Formation: The hydrogen atoms on the carbon atom adjacent to the ketone (the α-carbon) are acidic. mcat-review.org This allows for the easy formation of a highly reactive intermediate called an enolate when treated with a base. This enolate can then act as a nucleophile, attacking other molecules to form new carbon-carbon bonds—a fundamental process in building molecular skeletons. jove.com

Versatile Intermediates: The dual functionality of keto-esters means they can participate in a wide range of chemical reactions. mdpi.com The ketone can be targeted for reactions like reduction or addition, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. mcat-review.org

Building Blocks: Because of their reactivity, keto-esters like oxovalerates are used as starting materials in well-established synthetic pathways, including the acetoacetic ester synthesis, which is a method for preparing ketones. mcat-review.orgjove.com They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials with unique flavor and fragrance properties. ontosight.aimdpi.comhsppharma.com

Overview of the Research Landscape for Ethyl 5-(4-methoxyphenyl)-5-oxovalerate

While the broader class of keto-esters is extensively studied, specific research focusing solely on this compound is limited. The compound is primarily recognized as a synthetic intermediate, a building block used in the construction of larger, more complex molecules rather than an end product itself. Its presence is noted in chemical databases, confirming its identity and basic properties. uni.lu

Synthesis: A common and logical method for the synthesis of aryl ketones of this type is the Friedel-Crafts acylation. mdpi.com This reaction involves treating an activated aromatic ring, in this case, anisole (B1667542) (methoxybenzene), with an acylating agent in the presence of a Lewis acid catalyst. For this compound, the likely acylating agent would be a derivative of glutaric acid, such as ethyl 5-chloro-5-oxovalerate. The methoxy (B1213986) group on the anisole ring directs the acylation to the para position, resulting in the desired product. youtube.com

Applications as an Intermediate: The structure of this compound makes it a useful precursor for various molecular targets. For instance, compounds with a similar 4-methoxyphenyl (B3050149) moiety are incorporated into a wide range of biologically active molecules, including derivatives of benzimidazoles, hydantoins, and oxazoles. mdpi.commdpi.comvensel.org The oxovalerate portion of the molecule can be used to construct heterocyclic rings or to extend a carbon chain, making it a valuable tool in medicinal chemistry and materials science. For example, a closely related compound, Methyl 3-oxovalerate, is used in the synthesis of the anti-inflammatory drug Etodolac. hsppharma.com

While detailed studies on this compound are not prevalent in the scientific literature, its structural components and the established reactivity of keto-esters firmly place it within the repertoire of useful intermediates for organic synthesis.

Established Synthetic Pathways for β-Keto Esters and Related Oxovalerates

The synthesis of γ-keto esters like this compound and related β-keto esters relies on classical organic reactions that form carbon-carbon bonds and introduce key functional groups. These methods are valued for their reliability and the accessibility of their starting materials.

Approaches Involving Related Dehydrozingerone Derivatives

Dehydrozingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, is a naturally derived compound that can be synthesized through an aldol (B89426) condensation reaction between vanillin and acetone. core.ac.ukresearchgate.net The synthesis typically involves stirring vanillin and acetone in the presence of a base like sodium hydroxide, followed by acidification to yield the product. core.ac.uk

While not a direct precursor, the dehydrozingerone scaffold can be conceptually elaborated to form structures analogous to this compound through a multi-step synthetic sequence. A plausible, though not directly reported, pathway could involve:

Protection of the Phenolic Hydroxyl: The free hydroxyl group in dehydrozingerone would first be methylated to yield a 4-methoxy-3-methoxyphenyl intermediate, making the aromatic ring more similar to the target compound's 4-methoxyphenyl group.

Conjugate Addition: The α,β-unsaturated ketone system is susceptible to Michael addition. The addition of a one-carbon nucleophile (such as a cyanide ion followed by hydrolysis and transformation) to the double bond could extend the carbon chain.

Oxidation and Esterification: Subsequent oxidative cleavage of the side chain and esterification steps would be required to transform the butenone structure into the 5-oxovalerate chain. This represents a complex, multi-step transformation from the dehydrozingerone core.

Strategies Employing Diethyl Carbonate and Hydride Reagents

A more direct and general approach for synthesizing β-keto esters involves the acylation of ketone enolates with carbonates. Sodium hydride (NaH) is a strong base commonly used to deprotonate the α-carbon of a ketone, forming a reactive enolate. This enolate can then act as a nucleophile, attacking an acylating agent like diethyl carbonate.

This method is highly effective for producing cyclic β-keto esters from the corresponding cycloalkanones. orgsyn.org For instance, cyclohexanone can be converted to 2-carbethoxycyclohexanone in a 50% yield by reacting it with sodium hydride and diethyl carbonate in ether. orgsyn.org The general utility of this reaction is demonstrated by its successful application to various ring sizes, including cyclononanone, cyclodecanone, and cyclododecanone, with high yields. orgsyn.org

For an acyclic target like this compound, a related strategy would be the Friedel-Crafts acylation of anisole with a suitable acylating agent, such as ethyl 4-(chloroformyl)butanoate, in the presence of a Lewis acid catalyst. This reaction directly attaches the 4-oxovalerate chain to the 4-methoxyphenyl ring.

Advanced and Multicomponent Synthetic Reactions Utilizing Oxovalerate Precursors

This compound, as a keto-ester, is an ideal substrate for multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular scaffolds in a single step from three or more starting materials, offering high efficiency and atom economy.

Integration into Pyrano[2,3-c]pyrazole Synthesis

Pyrano[2,3-c]pyrazoles are a class of heterocyclic compounds with significant biological and pharmaceutical relevance. Their synthesis is often achieved through a four-component reaction (4CR) involving an aromatic aldehyde, malononitrile (B47326), hydrazine (B178648) hydrate, and a β-dicarbonyl compound, such as a β-keto ester. frontiersin.orgoiccpress.com

In this reaction, the β-keto ester component is crucial for forming the pyranone ring. While ethyl acetoacetate is a commonly used substrate, this compound can be employed to generate more complex and substituted pyrano[2,3-c]pyrazole derivatives. The reaction proceeds through the formation of a pyrazolone (B3327878) intermediate from the keto ester and hydrazine, which then condenses with an arylidenemalononitrile (formed from the aldehyde and malononitrile) to yield the final heterocyclic product. Various catalysts, including SnCl₂, l-tyrosine, and magnetic nanoparticles like Fe₃O₄@L-Cys, have been utilized to promote this transformation under different conditions, including conventional heating and microwave irradiation. frontiersin.orgoiccpress.comnih.gov

| Aldehyde Component | β-Dicarbonyl Component | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Aldehydes | Ethyl Acetoacetate | SnCl₂ | Microwave, 1.4 h | 80% | nih.gov |

| Aromatic Aldehydes | Ethyl Acetoacetate | Taurine | Water/Ethanol (B145695) | Good | frontiersin.org |

| Benzyl Alcohols | Ethyl Acetoacetate | Sulfonated Amorphous Carbon & Eosin Y | - | Acceptable | nih.gov |

| Benzaldehyde | Ethyl Acetoacetate | Fe₃O₄@L-Cys | Microwave, 6 min | Good | oiccpress.com |

Role in Biginelli Pyrimidone Synthesis and Related Heterocyclic Formations

The Biginelli reaction is a classic three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of molecules with important pharmaceutical applications, including as calcium channel blockers. wikipedia.orgnih.gov The reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-keto ester, and urea (B33335) (or thiourea). wikipedia.orgresearchgate.net

The versatility of the Biginelli reaction allows for variation in all three components. This compound can serve as the β-keto ester component, reacting with an aromatic aldehyde and urea. This would lead to the formation of DHPMs with a more complex substituent at the 6-position of the pyrimidine (B1678525) ring, offering a pathway to novel derivatives. The reaction can be catalyzed by various Brønsted or Lewis acids, such as SnCl₂·2H₂O, InBr₃, or boron trifluoride. wikipedia.orgresearchgate.netfrontiersin.org Modifications to the classic protocol have been developed to improve yields and broaden the scope of accessible structures. frontiersin.orgbiomedres.us

| Aldehyde | β-Keto Ester | Urea/Thiourea | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate | Urea | Acid Catalysis | Variable | wikipedia.org |

| Aromatic Aldehydes | Ethyl Acetoacetate | Urea/Thiourea | SnCl₂·2H₂O, EtOH | Good-Excellent | researchgate.net |

| Aromatic Aldehyde | Methyl Aroylpyruvate | Urea/Thiourea | NaHSO₄, Methanol (B129727) (4CR) | Moderate-High | biomedres.us |

| Formaldehyde | Benzyl Acetoacetate | Urea | InBr₃, EtOH, Reflux (5CR) | Good (Overall) | frontiersin.org |

Participation in Multicomponent Reactions for Complex Molecular Scaffolds

The utility of keto-esters like this compound extends beyond the synthesis of pyrazoles and pyrimidines. The presence of multiple reactive sites—the ketone, the ester, and the adjacent methylene (B1212753) groups—makes it a valuable precursor for a wide range of MCRs designed to build diverse and complex molecular architectures.

For example, related building blocks are used in the synthesis of other heterocyclic systems. A three-component reaction of an indole, 4-methoxyphenylglyoxal, and Meldrum's acid can produce functionalized furan-2(5H)-ones. mdpi.com Similarly, three-component reactions involving ethyl pyruvate, p-anisidine, and phenyl isocyanate have been developed for the synthesis of hydantoin derivatives. mdpi.com The principles of these MCRs could be adapted to incorporate this compound, leveraging its keto-ester functionality to access novel and intricate molecular scaffolds.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-18-14(16)6-4-5-13(15)11-7-9-12(17-2)10-8-11/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQANPCGBZMJMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399211 | |

| Record name | ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25305-58-2 | |

| Record name | ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms Involving Ethyl 5 4 Methoxyphenyl 5 Oxovalerate

Mechanistic Investigations of Oxovalerate-Mediated Transformations

Transformations involving ethyl 5-(4-methoxyphenyl)-5-oxovalerate are often mediated by its ability to form stabilized intermediates. The acidic protons on the carbon alpha to both the ketone and ester groups (the α-carbon) are readily removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in many of the compound's characteristic reactions.

In multi-component reactions (MCRs), where three or more reactants combine in a single step, this compound can serve as a versatile building block. frontiersin.org Proposed mechanisms often commence with the formation of a highly reactive intermediate through the condensation of other components, which then reacts with the oxovalerate.

A common pathway involves an initial Knoevenagel condensation between an aldehyde and a second nucleophile (like malononitrile (B47326) or another active methylene (B1212753) compound). nih.gov This generates an electron-deficient α,β-unsaturated intermediate. The enolate of this compound, formed under basic conditions, can then participate in a Michael-type addition to this intermediate. nih.gov The resulting adduct, now containing moieties from all components, may undergo subsequent intramolecular cyclization and dehydration steps to yield complex heterocyclic structures. frontiersin.orgnih.gov Alternative pathways in MCRs might involve the initial formation of an enamine or an iminium species from one of the other reactants, which then acts as the electrophile for the nucleophilic attack by the oxovalerate. mdpi.comresearchgate.net The specific pathway is often dependent on the reaction conditions and the nature of the other reactants and catalysts employed. nih.gov

Table 1: Plausible Mechanistic Steps in a Multi-Component Reaction

| Step | Description | Key Intermediate |

| 1 | Enolate Formation | The α-proton of the oxovalerate is abstracted by a base. |

| 2 | Knoevenagel Condensation | An aldehyde and another active methylene compound react to form an α,β-unsaturated system. |

| 3 | Michael Addition | The oxovalerate enolate attacks the β-carbon of the unsaturated system. |

| 4 | Cyclization/Dehydration | The resulting adduct undergoes intramolecular reactions to form a stable heterocyclic product. |

This table outlines a generalized sequence for MCRs involving a β-keto ester like this compound.

This compound is structurally primed for intramolecular cyclization reactions, which are fundamental in the synthesis of cyclic compounds. Depending on the reaction conditions, different cyclization pathways can be initiated.

Under basic conditions, the compound can undergo a Dieckmann condensation. In this reaction, the enolate formed at the C-4 position attacks the ester carbonyl at C-1, leading to the formation of a six-membered cyclic β-keto ester after the elimination of an ethoxide ion. This is a powerful method for constructing cyclohexane (B81311) ring systems.

Acid-catalyzed intramolecular reactions are also plausible. Protonation of the aryl ketone could be followed by an intramolecular aldol-type reaction, where the enol form of the keto group at C-5 attacks the ester carbonyl. Alternatively, under stronger acidic conditions, an intramolecular Friedel-Crafts acylation could occur, where the ester end of the molecule acylates the electron-rich methoxyphenyl ring, although this typically requires conversion of the ester to a more reactive species like an acyl halide. Cationic rearrangements, while less common for this specific substrate, can occur in related systems under strongly acidic conditions, often involving shifts of alkyl or aryl groups to stabilize a carbocation intermediate.

Identification and Characterization of Reactive Intermediates in Oxovalerate Chemistry

The elucidation of reaction mechanisms hinges on the identification of transient reactive intermediates. For this compound, the most common intermediates are enols and enolates, which are central to its reactivity as a nucleophile. nih.gov In acid-catalyzed reactions, protonated carbonyl species or acylium ions can act as key electrophilic intermediates. uni-muenchen.de

Spectroscopic methods are vital for detecting and characterizing the short-lived intermediates in these reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C-NMR can be used to observe the formation of enol or enolate intermediates. nih.gov The disappearance of the α-proton signal and shifts in the signals for the carbonyl carbons can provide evidence for enolate formation. In some cases, specialized techniques like low-temperature NMR may be required to observe less stable intermediates.

Infrared (IR) Spectroscopy : The formation of an enolate from a β-keto ester leads to characteristic changes in the IR spectrum. The distinct carbonyl (C=O) stretching frequencies for the ketone and ester (typically around 1715 cm⁻¹ and 1740 cm⁻¹, respectively) are replaced by the stretches of the delocalized enolate system at lower frequencies. Time-resolved IR spectroscopy can monitor these changes in real-time.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates, such as protonated species or complexes with metal catalysts, by directly sampling the reaction mixture.

When direct detection of an intermediate is not feasible, trapping experiments offer indirect evidence of its existence. This involves adding a "trapping agent" to the reaction mixture that reacts specifically with the proposed intermediate to form a stable, characterizable product. For example, if an enolate is the proposed intermediate, adding a reactive electrophile like methyl iodide could lead to a methylated product, confirming the enolate's formation.

Careful analysis of the final product distribution, including any side products, provides crucial clues about the reaction mechanism. For instance, the formation of specific regioisomers in a cyclization reaction can help distinguish between different possible mechanistic pathways (e.g., a 5-membered vs. a 6-membered ring).

Kinetic Studies and Rate Determinants in Oxovalerate Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, helping to identify the rate-determining step of a mechanism. bue.edu.eg For reactions involving this compound, the rate is often dependent on the concentrations of the substrate and the catalyst (acid or base).

A typical base-catalyzed reaction, such as an aldol (B89426) or Claisen-type condensation, may follow a rate law that is first-order in the oxovalerate and first-order in the base. This would suggest that the initial deprotonation to form the enolate is the slow, rate-determining step.

Rate = k[Oxovalerate][Base]

In other cases, particularly in multi-step processes like MCRs, the rate-determining step might be the subsequent nucleophilic attack of the enolate on an electrophile or a cyclization step. researchgate.net The effect of solvent polarity can also be significant; polar aprotic solvents may accelerate reactions involving charged intermediates by stabilizing them. researchgate.net By systematically varying parameters like reactant concentrations, temperature, and solvent, and observing the effect on the reaction rate, a detailed picture of the energy profile of the reaction can be constructed, allowing for the validation of a proposed mechanism. bue.edu.egnih.gov

Computational and Theoretical Chemistry Studies of Ethyl 5 4 Methoxyphenyl 5 Oxovalerate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) has become a popular method for studying organic molecules due to its balance of accuracy and computational efficiency. semanticscholar.org For Ethyl 5-(4-methoxyphenyl)-5-oxovalerate, DFT calculations are typically employed to optimize the molecular geometry and to calculate various electronic properties.

The choice of the functional and basis set is a critical aspect of these calculations. A common approach involves using a hybrid functional, such as B3LYP, which combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. This is often paired with a Pople-style basis set, like 6-311+G(d,p), which includes diffuse functions (+) to describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. semanticscholar.org The selection of the basis set is crucial for obtaining accurate results, and larger basis sets generally yield more precise calculations, albeit at a higher computational cost.

A systematic conformational analysis is usually the first step to identify the most stable isomer of the molecule. semanticscholar.org The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data if available.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.75 |

| HOMO-LUMO Gap (eV) | 5.14 |

| Ionization Potential (eV) | 6.89 |

| Electron Affinity (eV) | 1.75 |

| Electronegativity (χ) | 4.32 |

| Hardness (η) | 2.57 |

| Softness (S) | 0.39 |

This is a hypothetical data table generated for illustrative purposes based on typical values for similar compounds.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, also play a significant role in electronic structure elucidation. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation. wikipedia.org More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate results by including electron correlation effects, though they are computationally more demanding.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT and ab initio methods, they can be useful for preliminary studies of large molecules or for screening large numbers of compounds.

Prediction of Reactivity and Selectivity in Oxovalerate Reactions

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, including its reactivity and the stereochemical and regiochemical outcomes.

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEPS would likely show a region of high negative potential around the carbonyl oxygen of the ketone and the ester group, indicating their susceptibility to electrophilic attack. Conversely, the carbonyl carbons would be expected to be in regions of positive potential, making them targets for nucleophiles.

To understand the mechanism of a reaction, computational chemists locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For reactions involving this compound, such as hydrolysis of the ester or reactions at the ketone, transition state optimization would be performed to elucidate the reaction mechanism. acs.org By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed, providing a detailed understanding of the reaction pathway.

Computational methods can provide a rationale for the observed regioselectivity and stereoselectivity in chemical reactions. researchgate.net For instance, in a reaction like the Friedel-Crafts acylation, where an acyl group is introduced into an aromatic ring, the position of substitution is determined by the electronic properties of the ring.

In the case of this compound, if it were to undergo an electrophilic aromatic substitution, the methoxy (B1213986) group (-OCH3) on the phenyl ring is an activating, ortho-, para-directing group. Computational analysis of the charge distribution and the stability of the intermediate carbocations (the sigma complex) would likely show that substitution at the ortho and para positions is favored, with the para product often being the major isomer due to reduced steric hindrance. acs.org

Table 2: Calculated Relative Energies of Intermediates in a Hypothetical Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Relative Energy of Sigma Complex (kcal/mol) |

|---|---|

| Ortho | +2.5 |

| Meta | +15.0 |

This is a hypothetical data table generated for illustrative purposes based on general principles of electrophilic aromatic substitution.

By comparing the activation energies for the different possible reaction pathways, a computational prediction of the major product can be made. researchgate.net This information is invaluable for designing selective synthetic routes.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations could provide significant insights into the conformational landscape of this compound. These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. For a flexible molecule like this, MD would reveal the preferred shapes (conformers) and the energy barriers between them.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Anti | ~180° | 0.00 | Extended chain, minimal steric hindrance. |

| Gauche 1 | ~60° | 0.5 - 1.5 | Potential for weak C-H···O interactions. |

| Gauche 2 | ~-60° | 0.5 - 1.5 | Potential for weak C-H···O interactions. |

| Eclipsed | ~0° | > 5.0 | High energy due to steric clash. |

Note: This table is illustrative and based on general principles of conformational analysis for similar aliphatic chains. Actual values would require specific quantum chemical calculations.

Solvent Effects on Reactivity and Electronic Structure

The chemical behavior of this compound is expected to be significantly influenced by the solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in computational chemistry to simulate the effects of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant.

The presence of two carbonyl groups and an ether linkage makes the molecule moderately polar. In polar solvents, such as water or ethanol (B145695), the dipole-dipole interactions and potential for hydrogen bonding with the solvent would stabilize the ground state of the molecule. This stabilization would affect both its reactivity and its electronic properties.

For instance, the keto-enol tautomerism, a common equilibrium in keto esters, is highly sensitive to solvent polarity. Computational studies on similar β-keto esters have shown that polar protic solvents tend to stabilize the keto form by disrupting the intramolecular hydrogen bond that can exist in the enol form. While this compound is a γ-keto ester and less prone to forming a stable intramolecularly hydrogen-bonded enol, solvent polarity would still influence the charge distribution and the energies of its frontier molecular orbitals (HOMO and LUMO).

An increase in solvent polarity is generally predicted to:

Increase the energy gap between the HOMO and LUMO, potentially making the molecule less reactive towards certain reagents.

Alter the sites of nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map would show a redistribution of electron density, with the negative potential around the carbonyl oxygens becoming more pronounced in polar solvents.

Table 2: Predicted Solvent Effects on the Electronic Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | Lowest | Lowest |

| Toluene | 2.4 | Intermediate | Intermediate |

| Acetone | 21 | Higher | Higher |

| Ethanol | 25 | High | High |

| Water | 80 | Highest | Highest |

Note: The trends in this table are based on general observations from computational studies of polar organic molecules in different solvent environments. Specific values for this compound would need to be calculated.

Further computational investigations, including detailed MD simulations and quantum mechanical calculations incorporating various solvent models, would be invaluable to fully elucidate the conformational preferences and solvent-dependent reactivity of this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Ethyl 5 4 Methoxyphenyl 5 Oxovalerate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Ethyl 5-(4-methoxyphenyl)-5-oxovalerate, seven unique proton signals are expected.

The aromatic region would feature two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the electron-donating methoxy (B1213986) group (H-d) are expected to be upfield compared to the protons ortho to the electron-withdrawing ketone group (H-e), which are deshielded. The methoxy group itself (H-f) would appear as a sharp singlet.

The aliphatic chain protons are distinguished by their proximity to the two carbonyl groups. The methylene (B1212753) protons alpha to the ketone (H-c) are more deshielded than those alpha to the ester carbonyl (H-a). The central methylene group (H-b), being the most shielded, would appear furthest upfield in the aliphatic region and would show a complex multiplet due to coupling with both adjacent CH₂ groups. The ethyl ester group is identified by a characteristic downfield quartet for the methylene protons (H-g) and an upfield triplet for the methyl protons (H-h). orgchemboulder.comyoutube.com

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-e (Aromatic, ortho to C=O) | ~7.95 | Doublet (d) | 2H |

| H-d (Aromatic, ortho to OCH₃) | ~6.94 | Doublet (d) | 2H |

| H-g (-O-CH₂-CH₃) | ~4.12 | Quartet (q) | 2H |

| H-f (-O-CH₃) | ~3.87 | Singlet (s) | 3H |

| H-c (-CH₂-C=O Ar) | ~3.05 | Triplet (t) | 2H |

| H-a (CH₂-C=O OEt) | ~2.41 | Triplet (t) | 2H |

| H-b (-CH₂-CH₂-CH₂-) | ~2.05 | Quintet (quin) | 2H |

| H-h (-O-CH₂-CH₃) | ~1.25 | Triplet (t) | 3H |

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are anticipated, as the para-substituted benzene ring contains four unique carbon environments due to symmetry. libretexts.org

The two carbonyl carbons are the most downfield signals, with the ketone carbonyl (C-5) appearing at a higher chemical shift (~198 ppm) than the ester carbonyl (C-1) (~173 ppm). libretexts.org The aromatic carbons can be assigned based on substitution effects; the methoxy-bearing carbon (C-8) is the most downfield aromatic signal, while the carbon bearing the acyl group (C-6) is also significantly downfield. researchgate.net The methoxy carbon (C-12) appears in a typical range around 55 ppm. nih.gov The aliphatic and ethyl ester carbons appear in the upfield region of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 (Ketone C=O) | ~198.5 |

| C-1 (Ester C=O) | ~173.2 |

| C-8 (Ar-C-OCH₃) | ~163.6 |

| C-6 (Ar-C-C=O) | ~130.4 |

| C-9 (Ar-CH, ortho to C=O) | ~128.3 |

| C-7 (Ar-CH, ortho to OCH₃) | ~113.8 |

| C-10 (-O-CH₂-CH₃) | ~60.5 |

| C-12 (-O-CH₃) | ~55.5 |

| C-4 (-CH₂-C=O Ar) | ~37.8 |

| C-2 (CH₂-C=O OEt) | ~33.1 |

| C-3 (-CH₂-CH₂-CH₂-) | ~20.1 |

| C-11 (-O-CH₂-CH₃) | ~14.2 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting H-a with H-b, H-b with H-c, and H-g with H-h, thus confirming the entire aliphatic and ethyl ester spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). pressbooks.pubcolumbia.edu Each protonated carbon in Table 2 would show a cross-peak with its corresponding proton from Table 1, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for connecting the different fragments of the molecule. columbia.eduustc.edu.cn Key expected correlations would include:

The aromatic protons H-e showing a correlation to the ketone carbonyl C-5, linking the aromatic ring to the valerate (B167501) chain.

The aliphatic protons H-c showing correlations to both the ketone carbonyl C-5 and the aromatic carbon C-6.

The aliphatic protons H-a showing a correlation to the ester carbonyl C-1.

The ethyl methylene protons H-g showing a correlation to the ester carbonyl C-1, confirming the ester linkage.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₄H₁₈O₄. uni.lu The calculated monoisotopic mass for this formula is 250.12051 Da. uni.lu An HRMS experiment would be expected to show a protonated molecular ion [M+H]⁺ at m/z 251.12779 or a sodiated adduct [M+Na]⁺ at m/z 273.10973, with the measured mass matching the calculated value to within a few parts per million (ppm), thus confirming the molecular formula. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce a characteristic spectrum of daughter ions. The fragmentation pattern provides valuable information for structural confirmation. The fragmentation of this compound would be expected to proceed through several key pathways:

Alpha-Cleavage: The most prominent fragmentation would likely be the cleavage of the bond between the carbonyl carbon (C-5) and the aliphatic chain (C-4). This results in the formation of the highly stable p-methoxybenzoyl cation at m/z 135 . This is a characteristic fragment for p-methoxyaryl ketones. asdlib.org

Further Fragmentation of Benzoyl Cation: The p-methoxybenzoyl cation (m/z 135) can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 107, followed by the loss of a methyl radical to give a fragment at m/z 92.

Ester Fragmentation: Cleavage adjacent to the ester group is also common. libretexts.org This can occur via loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion to give a fragment at m/z 205. Alternatively, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the ester carbonyl, leading to the loss of a neutral ethene molecule (28 Da) and formation of an ion at m/z 222. acs.org

The combination of these NMR and MS techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound.

Ion Mobility-Mass Spectrometry (IM-MS) for Collision Cross Section Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry, enabling the characterization of ions in the gas phase based on their size, shape, and charge. nih.govnih.gov This method separates ions on a millisecond timescale as they drift through a gas-filled cell under the influence of a weak electric field. chromforum.org The resulting separation allows for the differentiation of isomers, isobars, and even different conformers of the same molecule, which would be indistinguishable by mass spectrometry alone. nih.gov

For this compound, IM-MS can offer significant structural insights. The technique measures the ion's rotationally averaged collision cross section (CCS), which is a key physical parameter reflecting the three-dimensional shape of the ion. By coupling ion mobility with mass spectrometry, it is possible to separate and characterize different gaseous ions of the molecule that may be protonated at various sites. researchgate.net

Different types of IM-MS instrumentation, such as Drift-Time Ion Mobility Spectrometry (DTIMS), Traveling-Wave Ion Mobility Spectrometry (TWIMS), and Field-Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), offer various advantages in resolution and sensitivity. nih.gov DTIMS, in particular, is capable of directly measuring the CCS, providing a quantitative measure of the ion's size and shape. nih.gov While specific CCS values for this compound are not available in the literature, the application of IM-MS would provide this valuable data point, aiding in its structural confirmation and allowing for differentiation from potential isomers. The technique is especially adept at separating tautomeric forms, which could be relevant for keto-esters, providing distinct fragmentation spectra for each form. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. acs.org

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the aromatic ketone and the ethyl ester. The presence of two carbonyl groups (C=O) is a defining feature. The ester carbonyl stretch is typically observed in the range of 1750-1735 cm⁻¹, while the ketone carbonyl stretch appears at a lower frequency. nih.govnih.gov For an aromatic ketone like the one in the target molecule, conjugation with the phenyl ring lowers the stretching frequency to approximately 1685-1666 cm⁻¹. nih.gov

In addition to the carbonyl stretches, the C-O stretching vibrations of the ester group are expected to produce strong, broad bands in the 1300-1000 cm⁻¹ region. nih.govnih.gov The C-C-C stretch of the aromatic ketone is also a diagnostically useful peak, generally found between 1300 and 1230 cm⁻¹. chromforum.org Aromatic C-H and aliphatic C-H stretching vibrations will be visible just above and below 3000 cm⁻¹, respectively. nih.gov

Conformational studies can also be performed using vibrational spectroscopy, as the exact positions and intensities of absorption bands can be influenced by the molecule's three-dimensional structure. acs.org While a definitive IR spectrum for this compound is not publicly available, the expected absorption bands can be summarized as follows:

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Ester | C=O Stretch | 1750 - 1735 |

| Aromatic Ketone | C=O Stretch (Conjugated) | 1685 - 1666 |

| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1500, ~1450 |

| Ester | C-O Stretch | 1300 - 1000 (two or more bands) |

| Aromatic Ketone | C-C-C Stretch | 1300 - 1230 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the exact positions of all atoms in the molecule, providing unparalleled detail about its solid-state structure.

For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsion Angles: The dihedral angles that define the conformation of the molecule, particularly along the flexible aliphatic chain.

Intermolecular Interactions: Details of how molecules pack together in the crystal lattice, including hydrogen bonding, van der Waals forces, and π-π stacking interactions involving the aromatic rings.

While no crystal structure for this compound has been deposited in crystallographic databases, studies on structurally related aromatic ketones and keto-esters have provided insights into typical bond angles and conformations. For instance, analysis of aromatic ether-ketone oligomers has resolved uncertainties about bridge-bond angles, showing them to be in the region of 121-122°. nih.gov Such data provides a benchmark for what could be expected for the target compound. A crystallographic analysis would definitively establish the planarity of the p-methoxyphenyl ketone moiety and the conformation of the ethyl valerate chain.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For the analysis of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for assessing purity and separating it from starting materials, byproducts, or degradation products.

HPLC is a powerful technique for the separation of non-volatile or thermally sensitive compounds. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases.

For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The aromatic and aliphatic nature of the target molecule makes it well-suited for retention and separation on a C18 column. Purity is assessed by detecting the main compound peak and quantifying any impurity peaks, typically using an ultraviolet (UV) detector set to a wavelength where the aromatic ring strongly absorbs (e.g., ~220 nm or ~254 nm).

A potential challenge in the HPLC analysis of keto esters is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes or split peaks. acs.org This issue can often be mitigated by adjusting the mobile phase pH (an acidic mobile phase can accelerate the interconversion) or by increasing the column temperature to ensure the tautomers are in rapid equilibrium and elute as a single, sharp peak. acs.org

A hypothetical set of starting conditions for an HPLC purity assessment is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | e.g., Start at 50% B, increase to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography is an ideal technique for the separation and analysis of volatile and thermally stable compounds. An inert carrier gas (mobile phase) flows through a capillary column containing a stationary phase. The sample is vaporized and carried through the column, with separation based on the compound's boiling point and its interaction with the stationary phase.

This compound, with its molecular weight and functional groups, is sufficiently volatile for GC analysis. The technique is highly effective for assessing purity by separating the target compound from more volatile starting materials or less volatile impurities. Flame Ionization Detection (FID) is commonly used for quantification due to its robust and near-universal response to organic compounds. For unambiguous identification of the main peak and any impurities, GC can be coupled with Mass Spectrometry (GC-MS). The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for confident peak identification. Studies on other keto acid esters have shown that they possess excellent chromatographic properties for GC/MS analysis, sometimes after derivatization to their pentafluorobenzyl (PFB) esters to enhance detection. nih.gov

A typical GC method for the analysis of this compound would utilize a mid-polarity capillary column.

| Parameter | Condition |

| Column | e.g., DB-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280 °C (FID) |

| Injection Mode | Split (e.g., 50:1) |

Chemical Transformations and Derivatization Strategies for Ethyl 5 4 Methoxyphenyl 5 Oxovalerate

Functional Group Interconversions of the Ester and Ketone Moieties

The distinct reactivity of the ester and ketone groups allows for their selective modification, providing pathways to a variety of derivatives.

Ester Hydrolysis and Transesterification

The ethyl ester group of the molecule is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 5-(4-methoxyphenyl)-5-oxovaleric acid. The base-catalyzed hydrolysis, typically employing a reagent like sodium hydroxide, generally proceeds through a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov This process is often irreversible due to the formation of a resonance-stabilized carboxylate salt. Acid-catalyzed hydrolysis, while also possible, is an equilibrium process.

Transesterification can be employed to replace the ethyl group of the ester with a different alkyl or aryl group. This is typically achieved by reacting the parent ester with an excess of a different alcohol in the presence of an acid or base catalyst. psu.edu For instance, reacting Ethyl 5-(4-methoxyphenyl)-5-oxovalerate with methanol (B129727) under acidic conditions would result in the formation of Mthis compound.

| Reaction | Reagents | Product |

|---|---|---|

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺ | 5-(4-methoxyphenyl)-5-oxovaleric acid |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 5-(4-methoxyphenyl)-5-oxovaleric acid |

| Transesterification | CH₃OH, H⁺ (cat.), Δ | Mthis compound |

Ketone Reductions and Enamine/Enol Derivative Formation

The ketone carbonyl group is readily reduced to a secondary alcohol, forming Ethyl 5-hydroxy-5-(4-methoxyphenyl)valerate. Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester functional groups. harvard.edu However, more selective reagents can target the ketone. For example, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically reduces ketones and aldehydes without affecting esters, making it suitable for the selective reduction of the ketone moiety in this compound. tcichemicals.com Biocatalytic methods using ketoreductases also offer a highly enantioselective route for the reduction of ketones to chiral alcohols. researchgate.net

The ketone group can also be converted into enamine or enol derivatives. Reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst would yield the corresponding enamine. mdpi.com Enol or enolate formation occurs by deprotonation of the α-carbon adjacent to the ketone. This is a crucial step in many of the compound's cyclization reactions. While typically transient, some enols can be highly stable, particularly if they are part of a conjugated system or stabilized by intramolecular hydrogen bonding. researchgate.net

Derivatization for Enhanced Analytical Detection and Separation

For analytical purposes, such as quantification in complex matrices, derivatization of the target analyte is often necessary to enhance its detectability by spectrophotometric or chromatographic methods. nih.gov The ketone functionality of this compound is the primary target for such derivatization.

Pre-column Derivatization for Spectrophotometric and Chromatographic Analysis

Pre-column derivatization involves chemically modifying the analyte before its introduction into the analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system. science.gov This is done to attach a chromophore or fluorophore to the molecule, significantly improving its response to UV-Visible or fluorescence detectors. researchgate.netacademicjournals.org

Common derivatizing agents for the ketone group include:

2,4-Dinitrophenylhydrazine (2,4-DNPH): This is a widely used reagent that reacts with ketones to form 2,4-dinitrophenylhydrazones. yorku.ca These derivatives are highly colored (yellow-orange) and absorb strongly in the visible region of the spectrum, allowing for sensitive colorimetric or UV-Vis detection. yorku.ca

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with ketones to form oxime derivatives. usra.eduresearchgate.net The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) in gas chromatography (GC) and enhances its ionization efficiency for mass spectrometry (MS) analysis. sigmaaldrich.com

| Reagent | Abbreviation | Derivative Formed | Primary Detection Method |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | 2,4-DNPH | Hydrazone | HPLC-UV/Vis |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | GC-ECD, GC-MS, LC-MS |

| p-Nitrobenzene diazonium fluoroborate | - | Coupled Azo Product | HPLC-UV |

Optimization of Derivatization Reaction Conditions

To ensure complete and reproducible derivatization for accurate quantification, the reaction conditions must be carefully optimized. Key parameters include:

Reagent Concentration and Solvent: Studies on 2,4-DNPH derivatization have shown that an optimal concentration of the reagent in a specific solvent mixture (e.g., 60% acetonitrile (B52724)/40% water) can maximize extraction and derivatization efficiency. yorku.ca

pH: The pH of the reaction medium is critical. For instance, the reaction with 2,4-DNPH is typically acid-catalyzed and has been shown to be most efficient at a pH of around 3. yorku.ca

Reaction Time and Temperature: The reaction must be allowed to proceed to completion. Optimization studies for PFBHA derivatization have involved testing various reaction times (e.g., 2, 8, 16, and 24 hours) to determine the point of maximum derivative yield. usra.edu Similarly, temperature can influence the reaction rate and must be controlled.

Cyclization Reactions and Ring Formation Initiated by the Oxovalerate Scaffold

The γ-keto ester scaffold of this compound is a versatile precursor for the synthesis of various cyclic compounds. organic-chemistry.org The presence of the ketone and ester functionalities at a 1,4-relationship (relative to the carbonyl carbons) allows for intramolecular reactions to form five-membered rings.

A primary example is an intramolecular aldol-type condensation. Under basic conditions, an enolate can be formed at the carbon alpha to the ketone (C4). This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. Subsequent elimination of the ethoxide leaving group would result in the formation of a five-membered cyclic β-diketone. Alternatively, an intramolecular Claisen condensation could be envisioned where an enolate is formed alpha to the ester, which then attacks the ketone carbonyl.

Furthermore, γ-keto esters can participate in multi-component reactions to form more complex heterocyclic or carbocyclic systems. For example, reactions involving aromatic aldehydes and amines can lead to the formation of seven-membered rings, demonstrating the diverse reactivity of the keto ester scaffold beyond simple intramolecular cyclizations. nih.gov These cyclization strategies are fundamental in synthetic organic chemistry for building molecular complexity from relatively simple linear precursors.

Formation of Heterocyclic Rings (e.g., Pyrazoles, Isoxazoles, Dihydropyrimidines)

The conversion of ketoesters into heterocyclic rings is a cornerstone of medicinal and materials chemistry. The utility of this compound in these transformations is highly dependent on the nature of the target heterocycle and the required reaction mechanism.

Pyrazoles: The synthesis of pyrazoles, such as the Knorr pyrazole (B372694) synthesis, traditionally involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound (e.g., a β-ketoester or a 1,3-diketone). This specific 1,3-relationship between the carbonyl groups is critical for the cyclization mechanism to proceed efficiently. This compound is classified as a 1,5-dicarbonyl equivalent (a γ-ketoester), meaning its ketone and ester groups are separated by three carbon atoms. Consequently, it is not a suitable substrate for direct, classical pyrazole synthesis under standard Knorr conditions. The literature does not provide significant evidence for the direct conversion of γ-ketoesters like this compound into pyrazole structures through simple condensation with hydrazines.

Isoxazoles: In contrast to pyrazoles, there are established methods for the synthesis of certain isoxazole (B147169) derivatives from γ-ketoesters. Research has demonstrated an efficient pathway to produce 3-hydroxyisoxazoles from the reaction of γ-ketoesters with hydroxylamine (B1172632). tandfonline.com The reaction proceeds by treating the sodium salt of the γ-ketoester with hydroxylamine at a low temperature, followed by quenching and heating with a strong acid like concentrated HCl. tandfonline.com This transformation offers a viable route for converting this compound into a functionalized isoxazole ring.

The proposed transformation for this compound is detailed in the table below.

| Reactant | Reagents | Product | Research Finding |

| This compound | 1. Sodium ethoxide2. Hydroxylamine (NH₂OH)3. Concentrated HCl, heat | 5-(4-methoxyphenyl)-3-hydroxy-isoxazole derivative | The reaction of γ-ketoesters with hydroxylamine provides a direct route to 3-hydroxyisoxazoles. tandfonline.com |

Dihydropyrimidines: The most prominent method for synthesizing dihydropyrimidines is the Biginelli reaction. This is a one-pot, three-component reaction that classically involves the condensation of an aryl aldehyde, urea (B33335), and a β-ketoester under acidic conditions. nih.govresearchgate.net The mechanism relies on the reactivity of the active methylene (B1212753) group of the β-ketoester. As this compound is a γ-ketoester, it lacks the requisite 1,3-dicarbonyl functionality and the appropriately activated methylene group needed to participate as the ketoester component in a traditional Biginelli reaction. Therefore, it is not considered a standard precursor for the synthesis of dihydropyrimidines via this pathway.

Intramolecular Cyclizations to Form Polycyclic Systems

The structure of this compound, featuring an aromatic ring connected by a flexible carbon chain to an electrophilic ester group, is well-suited for intramolecular cyclization reactions to form fused polycyclic systems. A primary example of such a transformation is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.com

This reaction is a powerful tool for forming 5- and 6-membered rings fused to an existing aromatic system. masterorganicchemistry.com In the case of this compound, the valerate (B167501) chain provides the necessary tether to allow the acyl group (derived from the ester) to attack the electron-rich 4-methoxyphenyl (B3050149) ring. The reaction is typically promoted by a strong Lewis acid (e.g., AlCl₃) if the ester is first converted to a more reactive acyl chloride, or by a strong protic acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which can facilitate the cyclization of the corresponding carboxylic acid. masterorganicchemistry.comorganic-chemistry.org

The cyclization is regioselective, with the acylation occurring at the ortho position to the activating methoxy (B1213986) group, which is not sterically hindered. This leads to the formation of a tetralone derivative, a core structure in many natural products and pharmacologically active molecules.

The table below outlines the specifics of this intramolecular cyclization.

| Reaction Type | Reagents/Catalysts | Product | Key Findings |

| Intramolecular Friedel-Crafts Acylation | 1. Hydrolysis (e.g., NaOH, H₃O⁺)2. PPA or SOCl₂ then AlCl₃ | 7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-acetic acid ethyl ester (or its corresponding acid) | Intramolecular Friedel-Crafts acylation is a standard and efficient method for closing six-membered rings onto an aromatic system, particularly when activated by groups like methoxy. masterorganicchemistry.comorganic-chemistry.org |

This strategy effectively converts the linear ketoester into a rigid, polycyclic aromatic ketone, significantly increasing molecular complexity and providing a scaffold for further synthetic elaboration.

Synthetic Utility of Ethyl 5 4 Methoxyphenyl 5 Oxovalerate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The reactivity of the dicarbonyl functionalities in ethyl 5-(4-methoxyphenyl)-5-oxovalerate makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The strategic positioning of the keto and ester groups allows for cyclization reactions that lead to the formation of various ring systems, particularly those containing nitrogen and oxygen heteroatoms.

Synthesis of Pyrano[2,3-c]pyrazoles and Related Condensed Systems

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. arakmu.ac.ir The synthesis of these scaffolds often involves multi-component reactions, which are highly efficient processes that combine three or more reactants in a single step to generate complex products. nih.govnih.gov

Typically, the synthesis of pyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine (B178648) hydrate. nih.govnih.gov While direct literature explicitly detailing the use of this compound in this specific multi-component reaction is not prevalent, the general mechanism allows for the potential substitution of the commonly used β-ketoester with a γ-ketoester like this compound. This would theoretically lead to the formation of novel pyrano[2,3-c]pyrazole derivatives with a substituted side chain at the pyran ring, offering opportunities for the exploration of new chemical space and potentially novel biological activities. The reaction of the in situ-formed pyrazolone (B3327878) with the Knoevenagel adduct of the aldehyde and malononitrile, followed by a Michael addition and cyclization, is the key sequence in the formation of the pyranopyrazole core.

A general synthetic scheme for pyrano[2,3-c]pyrazoles is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product |

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Na2CaP2O7 | Pyrano[2,3-c]pyrazole derivative |

This table illustrates a typical four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles. arakmu.ac.ir

Access to Substituted Dihydropyrimidinones and Analogues

Dihydropyrimidinones (DHPMs) are another important class of heterocyclic compounds with a wide range of pharmacological properties. The most common method for their synthesis is the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. beilstein-journals.orgbuet.ac.bdresearchgate.net

Similar to the synthesis of pyranopyrazoles, the direct application of this compound in the classical Biginelli reaction is not extensively documented. However, the versatility of the Biginelli reaction allows for the use of various dicarbonyl compounds. The use of a γ-ketoester like this compound could potentially lead to the formation of dihydropyrimidinones with a functionalized side chain at the C4 position of the pyrimidine (B1678525) ring. This modification could significantly impact the biological activity of the resulting compounds. The reaction mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the ketoester, followed by cyclization and dehydration.

The following table summarizes the components of a typical Biginelli reaction:

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Aldehyde | β-Ketoester | Urea/Thiourea | Acid/Lewis Acid | Dihydropyrimidinone |

Precursor for Advanced Nitrogen-Containing Heterocycles

The presence of two carbonyl groups in this compound makes it a suitable precursor for a variety of other nitrogen-containing heterocycles. The reactivity of γ-keto esters has been exploited in the synthesis of various heterocyclic scaffolds. mdpi.com For instance, the reaction of γ-keto esters with aminating agents can lead to the formation of cyclic imines or lactams, which are important structural motifs in many natural products and pharmaceuticals.

Furthermore, sequential reactions involving both the keto and ester functionalities can be designed to construct more complex polycyclic systems. The ability to introduce nitrogen atoms through reactions with various nitrogen-based nucleophiles opens up a vast array of possibilities for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. frontiersin.orgrsc.orgnih.gov

Role in Chiral Synthesis and Stereoselective Transformations

The prochiral ketone functionality in this compound makes it an excellent substrate for stereoselective transformations, enabling the synthesis of enantiomerically enriched compounds.

Enzyme-Catalyzed Carboligation Reactions

While specific enzyme-catalyzed carboligation reactions involving this compound are not detailed in the provided search results, the broader class of γ-keto esters is amenable to various enzymatic transformations. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective approach to organic synthesis. rug.nlnih.gov Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of ketones to chiral alcohols. mdpi.com

The enzymatic reduction of the keto group in γ-keto esters leads to the formation of γ-hydroxy esters, which can subsequently cyclize to form chiral γ-lactones. rug.nlnih.gov This transformation is of significant interest as chiral lactones are important building blocks for the synthesis of many natural products and pharmaceuticals. rsc.org

Development of Enantiomerically Enriched Compounds

The development of enantiomerically enriched compounds from γ-keto esters can be achieved through various asymmetric catalytic methods. Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the stereoselective reduction of ketones. rsc.orgrsc.org Chiral metal complexes, particularly those based on ruthenium and iridium, have shown high efficiency and enantioselectivity in the reduction of γ-keto esters to the corresponding chiral γ-hydroxy esters, which are precursors to chiral lactones. rsc.orgrsc.org

The following table provides examples of catalyst systems and their performance in the asymmetric hydrogenation of γ-keto esters:

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ir-based catalyst with ferrocene-based chiral ligands | γ-ketoester | Chiral γ-lactone | up to 99% | rsc.org |

| Ru-catalyzed asymmetric transfer hydrogenation | γ-keto carboxylic acid | Chiral multicyclic γ-lactone | up to 99% | rsc.org |

These methods provide access to highly valuable chiral building blocks from readily available starting materials like γ-keto esters, highlighting the potential of this compound in the synthesis of enantiomerically pure compounds. researchgate.net

Applications in Materials Science and Chemical Biology Research

Despite the extensive utility of functionalized ketoesters in various domains of chemical synthesis, current research literature does not provide specific examples of "this compound" being directly applied in the fields of materials science and chemical biology, particularly concerning click chemistry and the chemical modification of material surfaces. The subsequent sections outline the requested topics, but it is important to note the absence of direct research findings for this specific compound.

Research in Chemical Modification of Materials Surfaces

Similarly, a comprehensive review of scientific databases and research publications reveals no instances where "this compound" has been utilized for the chemical modification of material surfaces. While surface modification is a critical area of materials science for tailoring the properties of a material, and various organic molecules are employed for this purpose, there is no documented research detailing the application of this particular compound in such processes. The successful grafting of a molecule onto a surface typically requires specific reactive functional groups that can form a covalent bond with the surface, and there is no evidence to suggest that "this compound" has been functionalized or used for this purpose.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Ethyl 5-(4-methoxyphenyl)-5-oxovalerate

This compound is a γ-keto ester whose research profile is primarily that of a versatile synthetic intermediate rather than an end-product with direct applications. Public chemical databases confirm its structural identity and basic physicochemical properties. uni.lu The core research findings related to this compound are centered on its synthesis and its role as a building block in organic chemistry.

The synthesis of this aryl ketone can be achieved through established methods such as the Friedel-Crafts acylation, which involves the reaction of an anisole (B1667542) derivative with an acylating agent like ethyl glutaryl chloride in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org This reaction is a fundamental method for forming the carbon-carbon bond between the aromatic ring and the keto group. nih.gov

The primary significance of this compound in the scientific literature lies in its potential as a precursor for more complex molecular architectures. The presence of two distinct carbonyl groups (a ketone and an ester) at positions 1 and 4, along with an activated aromatic ring, makes it a valuable synthon. It is particularly suited for constructing heterocyclic systems, a common strategy in medicinal chemistry. nih.govsemanticscholar.org The 4-methoxyphenyl (B3050149) moiety is a frequent feature in pharmacologically active compounds, appearing in various structures with antimicrobial, anticonvulsant, and antitumor properties, suggesting that derivatives of this keto ester could hold therapeutic potential. vensel.orgmdpi.commdpi.commdpi.com While specific studies extensively detailing the reactions of this compound are not widely published, its utility is inferred from the general reactivity of γ-keto esters in synthesizing heterocycles like pyrroles, furans, and pyridazinones.

Emerging Trends and Challenges in Oxovalerate Chemistry

The broader field of oxovalerate and keto ester chemistry, to which this compound belongs, is experiencing significant evolution driven by the demand for efficiency, selectivity, and sustainability in chemical synthesis.

Emerging Trends:

Advanced Catalysis: Modern synthetic methods are moving away from stoichiometric reagents toward more efficient catalytic processes. This includes the use of transition metals like gold(III) for the regioselective hydration of alkynoates to produce γ-keto esters under mild, atom-economical conditions. nih.govacs.orgresearchgate.net Furthermore, copper- and palladium-catalyzed reactions are being developed to create and functionalize keto esters with greater precision. news-medical.netorganic-chemistry.org

Asymmetric Synthesis: A major focus is the development of enantioselective methods to produce chiral keto esters, which are valuable intermediates for pharmaceuticals and natural products. nih.gov Key strategies include the use of cinchona-derived organocatalysts for asymmetric peroxidations, and binary-acid systems that facilitate highly enantioselective reductions. nih.govrsc.org These approaches provide access to molecules with specific stereogenic centers, which is crucial for biological activity. acs.orgnih.gov

Green Chemistry: There is a strong and growing emphasis on developing environmentally benign synthetic routes. This trend encompasses a range of strategies, including the use of biocatalysts like baker's yeast for reductions, the development of reactions that proceed under visible light without dedicated photocatalysts, and the use of greener solvents like isopropanol. organic-chemistry.orgrsc.orgsphinxsai.com The goal is to minimize hazardous waste, reduce energy consumption, and utilize renewable feedstocks where possible. mdpi.comnih.gov

Challenges:

Selectivity and Control: Achieving high levels of regioselectivity and stereoselectivity in reactions involving multifunctional molecules like keto esters remains a primary challenge. acs.org Preventing side reactions and controlling the outcome of catalytic cycles are areas of continuous research.

Functional Group Tolerance: New synthetic methods must be compatible with a wide variety of functional groups to be broadly applicable in the synthesis of complex molecules.

Activation of Inert Bonds: A frontier challenge in organic synthesis is the selective functionalization of traditionally unreactive carbon-hydrogen (C-H) bonds. Developing catalytic systems that can modify the stable C-H bonds within a keto ester backbone would unlock new pathways for molecular construction and significantly streamline synthetic processes. news-medical.net

Potential Avenues for Future Academic Research on the Compound

Given the status of this compound as a versatile but under-explored building block, several promising avenues for future academic research exist. These opportunities lie at the intersection of fundamental synthetic methodology and applied materials or medicinal chemistry.

Development of Novel Synthetic Methodologies:

Catalytic and Green Synthesis: Research could focus on applying the emerging trends in keto ester chemistry to the synthesis of the title compound itself. This could involve developing novel catalytic Friedel-Crafts procedures that avoid harsh Lewis acids or exploring enzymatic or whole-cell biotransformations to create the molecule from bio-based precursors.

Asymmetric Transformations: A significant opportunity lies in the asymmetric reduction of the ketone moiety to produce chiral γ-hydroxy esters. Developing highly enantioselective catalytic methods for this transformation would provide access to valuable chiral building blocks for the synthesis of complex target molecules.

Application as a Synthetic Intermediate:

Heterocycle Synthesis: The 1,4-dicarbonyl structure of the compound is an ideal starting point for the Paal-Knorr synthesis of five-membered heterocycles such as substituted pyrroles, furans, and thiophenes. Future work could explore these cyclization reactions to generate libraries of novel heterocyclic compounds bearing the 4-methoxyphenyl group. Condensation with hydrazine (B178648) derivatives could similarly yield pyridazinone structures.

Medicinal Chemistry Exploration: Building on the synthesis of new heterocycles, a logical next step would be to screen these novel compounds for biological activity. The prevalence of the 4-methoxyphenyl motif in pharmaceuticals provides a strong rationale for investigating the potential of these new derivatives as anticancer, antimicrobial, or anti-inflammatory agents. mdpi.commdpi.comresearchgate.net

Natural Product Synthesis: The compound could serve as a key fragment in the total synthesis of complex natural products that contain an aromatic ring connected to a functionalized aliphatic chain.

Materials Science Applications:

Polymer Chemistry: The difunctional nature of this compound makes it a candidate for investigation as a monomer or chain extender in the synthesis of novel polyesters or other polymers. The rigid aromatic group and the flexible aliphatic chain could impart unique thermal or mechanical properties to the resulting materials.